molecular formula C15H8ClF2N3O2 B8447548 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

Cat. No. B8447548
M. Wt: 335.69 g/mol
InChI Key: IRRFUONCARFPDN-UHFFFAOYSA-N
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Description

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine is a useful research compound. Its molecular formula is C15H8ClF2N3O2 and its molecular weight is 335.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H8ClF2N3O2

Molecular Weight

335.69 g/mol

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-5,7-difluoroquinazolin-4-amine

InChI

InChI=1S/C15H8ClF2N3O2/c16-8-1-2-11-14(23-6-22-11)13(8)21-15-12-9(18)3-7(17)4-10(12)19-5-20-15/h1-5H,6H2,(H,19,20,21)

InChI Key

IRRFUONCARFPDN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)NC3=NC=NC4=C3C(=CC(=C4)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Formamidine acetic acid salt (0.185 g) was added to a stirred solution of N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine (0.204 g) in toluene (5 ml) and the reaction mixture was heated to reflux for 16 hours. A second portion (0.185 g) of formamidine acetic acid salt was added and the reaction mixture was heated to reflux for a further 16 hours. Triethylamine (0.25 ml) was added and the reaction mixture was heated to reflux for a further 3 days. The resultant reaction mixture was cooled to ambient temperature and partitioned between methylene chloride (25 ml) and a saturated aqueous sodium bicarbonate solution (25 ml). The organic solution was washed with 10% aqueous citric acid (25 ml), dried over magnesium sulphate and evaporated. The resultant oil was purified by column chromatography on silica gel using increasingly polar mixtures of isohexane and ethyl acetate as eluent. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline (0.068 g).
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0.185 g
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N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine
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0.204 g
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5 mL
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0.185 g
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0.25 mL
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Synthesis routes and methods III

Procedure details

Phosphoryl chloride (4.96 ml) was added over a period of 40 minutes to a stirred mixture of 5,7-difluoro-3,4-dihydroquinazolin-4-one (6.5 g), chlorobenzene (64.9 ml), 6-chloro-2,3-methylenedioxyaniline (7.08 g) and diisopropylethylamine (7.47 ml) that had been heated to 95° C. under an atmosphere of nitrogen gas. The resultant reaction mixture was heated at 95° C. for 5 hours. The reaction mixture was cooled to 18° C. and stirred for 30 minutes. Stirring was stopped and the reaction mixture was allowed to stand for 30 minutes. The mixture was filtered and the isolated solid was washed with chlorobenzene (2×23 ml) and dried in vacuo at 45° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline as a mono-hydrochloride salt (8.9 g, 96.5% HPLC purity using Method A, retention time 4.46 minutes); m.p. 234-237° C.; NMR Spectrum: (DMSOd6) 5.5-6.0 (br s, 1H), 6.15 (s, 2H), 7.0 (d, 1H), 7.1 (d, 1H), 7.6 (d, 1H), 7.8 (m, 1H), 8.7 (s, 1H).
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4.96 mL
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6.5 g
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7.08 g
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7.47 mL
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64.9 mL
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